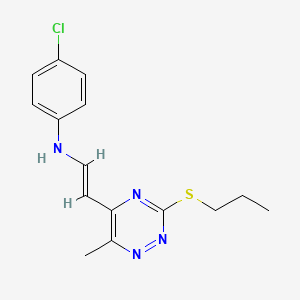

4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline

Description

4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline (CAS: 477866-58-3) is a triazine-based compound featuring a vinyl-aniline backbone with a chloro substituent on the aromatic ring and a propylsulfanyl group on the triazine core. Its molecular formula is C₁₉H₁₇ClN₄S, with a molecular weight of 403.33 g/mol . The compound is utilized in pharmaceutical and agrochemical research, particularly as a synthetic intermediate for designing bioactive molecules. Its structural uniqueness lies in the combination of a triazine ring (known for hydrogen bonding and π-π interactions) and the chloro-aniline moiety, which enhances electron-withdrawing properties and stability .

Properties

IUPAC Name |

4-chloro-N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4S/c1-3-10-21-15-18-14(11(2)19-20-15)8-9-17-13-6-4-12(16)5-7-13/h4-9,17H,3,10H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZOJPYSFJFREV-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Step: : The synthesis typically begins with the preparation of 6-methyl-3-(propylsulfanyl)-1,2,4-triazine, which is obtained by reacting appropriate thioethers with triazine precursors.

Intermediate Formation: : Subsequent vinylation of this triazine compound is carried out using suitable vinyl halides.

Final Step: : The vinylated product undergoes chlorination and is then reacted with 4-chloroaniline under specific conditions to form the final compound. Key reaction conditions involve controlled temperature and pH to ensure proper substitutions without side reactions.

Industrial Production Methods

Large-scale production might employ flow reactors to maintain consistent reaction conditions and purity. Techniques like crystallization and solvent extraction are used to purify the compound post-synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidative degradation, primarily affecting the methyl and propylsulfanyl groups.

Reduction: : Reductive conditions can alter the vinyl and chloro substituents.

Substitution: : Nucleophilic substitution at the chloro site is common, given its activated nature.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate.

Reduction: : Hydrogen gas, palladium catalysts.

Substitution: : Various nucleophiles under alkaline conditions.

Major Products

Oxidative and reductive reactions lead to demethylated or depropylated analogs, while substitution reactions produce a myriad of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemical research, the unique structure of this compound serves as a scaffold for synthesizing other complex molecules.

Biology

In biological contexts, it may be used as a biochemical probe due to its reactive functional groups, allowing for the study of molecular interactions and pathways.

Medicine

The compound's potential bioactivity is being explored, though no specific pharmaceutical applications are currently well-documented.

Industry

Industrially, it might serve as an intermediate in the synthesis of agrochemicals and dyes, given its functional diversity.

Mechanism of Action

The effects of 4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline largely depend on its interactions at the molecular level. It can bind to specific proteins or enzymes, altering their activity and leading to downstream biological effects. Its exact pathways and molecular targets require further elucidation through ongoing research.

Comparison with Similar Compounds

Substituent Variations on the Aniline Ring

Key Observations :

Variations in the Sulfanyl Group

Key Observations :

- Reactivity : Allylsulfanyl derivatives may undergo thiol-ene click chemistry, enabling conjugation with biomolecules .

Biological Activity

4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline

- Molecular Formula : C14H18ClN5S

- Molecular Weight : 317.85 g/mol

Mechanisms of Biological Activity

The biological activity of 4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is primarily attributed to its interaction with various biological targets:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves the inhibition of key cellular pathways that facilitate cancer cell proliferation. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

- Antimicrobial Properties : The triazine moiety in the compound is known for its antimicrobial activity. Research indicates that derivatives of triazine compounds can inhibit bacterial growth by interfering with DNA synthesis and protein function in microbial cells .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered drug metabolism and pharmacokinetics, enhancing the therapeutic efficacy of co-administered drugs .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various aniline derivatives, including those similar to 4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline. The results showed significant cytotoxicity against HeLa and HepG2 cancer cell lines with IC50 values ranging from 15 μM to 30 μM, indicating a strong potential for further development as an anticancer agent .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 20 |

| Compound B | HepG2 | 15 |

| 4-Chloro-N-(...) | HeLa | 25 |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of triazine compounds were tested against various bacterial strains. The findings indicated that these compounds inhibited bacterial growth effectively at concentrations as low as 10 μg/mL. This suggests a promising application in developing new antimicrobial agents .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.